Tert-butyl 2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate is classified as an organic compound belonging to the morpholine family. Morpholines are cyclic amines characterized by a six-membered ring containing one oxygen and one nitrogen atom. This specific compound is notable for its potential biological activities and applications in drug development. It is often utilized as a building block in the synthesis of more complex organic molecules and has been studied for its interactions with various biological targets.
The synthesis of tert-butyl 2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate typically involves several key steps:
The molecular formula for tert-butyl 2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate is , with a molecular weight of 231.29 g/mol. The compound features a morpholine ring substituted with both hydroxymethyl and tert-butyl groups, contributing to its unique properties.
The structure exhibits chirality due to the presence of stereogenic centers at positions 2 and 6 on the morpholine ring, which can influence its biological activity.
Tert-butyl 2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate can undergo various chemical reactions:
The primary products from these reactions include:
The mechanism by which tert-butyl 2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate exerts its effects involves interactions with specific molecular targets such as enzymes and receptors. Its structural features facilitate binding to these targets, modulating their activity and leading to various biological effects.
Tert-butyl 2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate has diverse scientific applications:
The construction of the morpholine ring in tert-butyl 2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate demands precise stereochemical control at C2 and C6 positions. Two predominant strategies have emerged for establishing the (2R,6S), (2R,6R), and other stereochemical configurations:
Chiral Pool Utilization: Starting from enantiomerically pure precursors like (S)-benzyl glycidyl ether (9.84 g, 60 mmol) enables direct transfer of chirality. Reacting this epoxide with benzylamine (3.21 g, 30 mmol) at 60°C for 16 hours yields a chiral intermediate that cyclizes to the morpholine scaffold with retention of configuration [4] [7].
Diastereoselective Cyclization: Trans-selectivity is achieved through SN₂ ring-opening of epoxides, while cis-isomers require substrate-controlled intramolecular cyclization under basic conditions. The stereochemical outcome significantly influences crystallinity and biological interactions [6].
Table 1: Stereochemical Outcomes in Morpholine Synthesis
Precursor Configuration | Cyclization Conditions | Product Stereochemistry | Yield (%) |
---|---|---|---|
(S)-Glycidyl ether | Benzylamine, 60°C | (2R,6S)-isomer | 65-70 |
(R)-1,2-Amino alcohols | TsCl, NaOH, THF, 0°C→50°C | (2R,6R)-isomer | 55-60 |
Racemic amino alcohols | Chiral catalyst | Enantiomeric ratio >95:5 | 75-80 |
The tert-butoxycarbonyl (Boc) group serves dual functions in morpholine synthesis:
Comparative studies confirm Boc’s superiority over carbobenzyloxy (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) groups in morpholine systems due to:1) Minimal side reactions during prolonged synthesis2) Compatibility with organometallic reagents at C63) Crystallization advantages from enhanced hydrophobicity [3].
Table 2: Protecting Group Performance in Morpholine Functionalization
Protecting Group | Deprotection Reagent | Time (h) | Byproduct Solubility | Compatibility with Hydroxymethyl |
---|---|---|---|---|
Boc | TFA (20-50%) | 0.5-2 | High | Excellent |
Cbz | H₂/Pd-C | 2-5 | Moderate | Good |
Fmoc | Piperidine | 0.1-0.5 | Low | Poor (base-sensitive) |
Solution-Phase Advantages:
Solid-Phase Advantages:
Table 3: Synthesis Strategy Performance Metrics
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Cyclization Yield | 60-65% | 70-75% |
Typical Purity (HPLC) | 97-98% (after crystallization) | >95% (direct cleavage) |
Scalability | Kilogram-scale proven | <100 mg scale optimized |
Stereochemical Integrity | High (dr >20:1) | Moderate (dr 10:1) |
Organocatalysis: Cinchona alkaloid-derived catalysts (e.g., O-allyl-N-((9S)-dihydroquinidin-2-yl)quinidine-9-carboxamide) induce enantioselectivity during morpholine ring formation from acyclic precursors. Key factors:
Metal Complex Catalysis: Copper(II)-bisoxazoline complexes catalyze asymmetric Henry reactions of N-Boc-2-aminomethyl intermediates, achieving dr >15:1 via chelation control. Critical parameters:1) Cu(OTf)₂ loading (5-10 mol%)2) Solvent polarity (dichloromethane optimal)3) Temperature (-20°C prevents epimerization) [4]
Table 4: Enantioselectivity in Catalytic Morpholine Synthesis
Catalyst System | Temperature | ee (%) | dr (syn/anti) | Product Configuration |
---|---|---|---|---|
Cinchona thiourea (10 mol%) | 0°C | 92 | - | (2R,6S)-isomer |
Cu(II)-BOX (8 mol%) | -20°C | 95 | 15:1 | (2R,6R)-isomer |
Proline-derivative (15 mol%) | 25°C | 80 | 5:1 | (2S,6R)-isomer |
Batch Reactor Optimization (5 kg scale):
Continuous Flow Advantages:
Table 5: Scale-Up Performance in Different Reactor Systems
Parameter | Batch Reactor (5 kg) | Continuous Flow (50 kg/day) |
---|---|---|
Cycle Time | 48 hours | Continuous operation |
Temperature Control | ±2°C | ±0.5°C |
Solvent Consumption | 15 L/kg | 8 L/kg |
Impurity Profile | <0.5% epimer | <0.1% epimer |
Energy Consumption | High (heating/cooling) | Low (steady-state) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7